2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one
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Overview
Description
2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different quinazolinone analogs.
Scientific Research Applications
2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)benzoyloxy)benzoic acid: Known for its anti-inflammatory and analgesic activities.
2-chloromethyl-4-methyl-quinazoline: Exhibits antimicrobial properties.
Uniqueness
2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one stands out due to its unique structure and versatile reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C9H11ClN2O |
---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H11ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h6H,1-5H2 |
InChI Key |
GFZXUELMEHETGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=NC(=O)C2C1)CCl |
Origin of Product |
United States |
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